molecular formula C18H18N2O5S B2746769 5-[(3,4-dimethoxybenzenesulfonyl)methyl]-3-(4-methylphenyl)-1,2,4-oxadiazole CAS No. 1105206-25-4

5-[(3,4-dimethoxybenzenesulfonyl)methyl]-3-(4-methylphenyl)-1,2,4-oxadiazole

Cat. No.: B2746769
CAS No.: 1105206-25-4
M. Wt: 374.41
InChI Key: WFOMLRBPJXOAFU-UHFFFAOYSA-N
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Description

5-[(3,4-Dimethoxybenzenesulfonyl)methyl]-3-(4-methylphenyl)-1,2,4-oxadiazole (CAS 1105234-36-3) is a high-purity chemical compound supplied for research and development purposes. With the molecular formula C18H18N2O5S and a molecular weight of 374.41 g/mol, this sophisticated small molecule features a 1,2,4-oxadiazole ring system—a privileged scaffold in medicinal chemistry known for its electron-withdrawing properties and metabolic stability . This particular derivative is distinguished by a 3,4-dimethoxybenzenesulfonylmethyl group at the 5-position and a 4-methylphenyl group at the 3-position of the oxadiazole ring. The incorporation of the sulfonyl group is a feature of interest in the design of enzyme inhibitors and receptor ligands . Compounds based on the 1,2,4-oxadiazole structure are extensively investigated in pharmaceutical research for their diverse biological activities, which can include antimicrobial, antifungal, and anti-inflammatory properties . Researchers value this heterocyclic system for its potential in developing new therapeutic agents and biochemical probes. This product is intended for laboratory research use only by qualified professionals. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory environment.

Properties

IUPAC Name

5-[(3,4-dimethoxyphenyl)sulfonylmethyl]-3-(4-methylphenyl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O5S/c1-12-4-6-13(7-5-12)18-19-17(25-20-18)11-26(21,22)14-8-9-15(23-2)16(10-14)24-3/h4-10H,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFOMLRBPJXOAFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC(=N2)CS(=O)(=O)C3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 5-[(3,4-dimethoxybenzenesulfonyl)methyl]-3-(4-methylphenyl)-1,2,4-oxadiazole typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the sulfonylmethyl intermediate: The reaction begins with the sulfonylation of 3,4-dimethoxybenzyl alcohol using a sulfonyl chloride reagent, such as p-toluenesulfonyl chloride, in the presence of a base like pyridine. This step yields the sulfonylmethyl intermediate.

    Cyclization to form the oxadiazole ring: The sulfonylmethyl intermediate is then reacted with an appropriate amidoxime derivative under acidic or basic conditions to form the 1,2,4-oxadiazole ring. This cyclization reaction typically requires heating and may involve the use of catalysts to facilitate the process.

Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

5-[(3,4-dimethoxybenzenesulfonyl)methyl]-3-(4-methylphenyl)-1,2,4-oxadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide. This reaction may lead to the formation of sulfone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride. These reactions may result in the reduction of the sulfonyl group to a sulfide.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the sulfonyl group. This can lead to the formation of various substituted derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions.

Scientific Research Applications

Anticancer Activity

Research has shown that oxadiazole derivatives exhibit significant anticancer properties. For instance, studies involving similar compounds have demonstrated their efficacy against various cancer cell lines. In one study, compounds with the oxadiazole core were screened for cytotoxicity against glioblastoma cells, revealing that certain derivatives induced apoptosis by damaging DNA in cancer cells .

Antidiabetic Properties

Another area of interest is the potential antidiabetic activity of oxadiazoles. In vivo studies using genetically modified models indicated that some oxadiazole derivatives effectively lowered glucose levels, suggesting their utility in diabetes management .

Antimicrobial and Antioxidant Effects

The antimicrobial and antioxidant activities of oxadiazole derivatives have also been documented. A series of synthesized 2,5-disubstituted-1,3,4-oxadiazoles were evaluated for their antibacterial and antioxidant properties, showing comparable efficacy to established antibiotics . This highlights the potential of these compounds as alternatives in treating infections.

Synthesis and Structure-Activity Relationship

The synthesis of oxadiazole derivatives typically involves various methods such as the Mannich reaction or cyclization reactions with appropriate precursors. For example, the introduction of different substituents at the 2 and 5 positions of the oxadiazole ring has been shown to significantly influence biological activity. The presence of electron-donating or withdrawing groups can modulate the compound's reactivity and interaction with biological targets .

Material Science Applications

Beyond medicinal chemistry, oxadiazoles are also utilized in materials science. Their thermal stability and photophysical properties make them suitable for applications in organic light-emitting diodes (OLEDs), UV filters, and fluorescent materials. The incorporation of oxadiazole units into polymer matrices has been explored to enhance material properties such as thermal resistance and light absorption .

Case Studies

StudyFindings
Cytotoxicity AssayDemonstrated significant apoptosis in glioblastoma cells through DNA damage mechanisms .
Antidiabetic StudyCompounds showed a marked reduction in glucose levels in diabetic models .
Antimicrobial ScreeningSeveral derivatives exhibited antibacterial activity comparable to first-line antibiotics .

Mechanism of Action

The mechanism of action of 5-[(3,4-dimethoxybenzenesulfonyl)methyl]-3-(4-methylphenyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to the modulation of their activity. For example, it may inhibit enzyme activity by binding to the active site or allosteric site, preventing substrate binding or catalysis. The exact molecular pathways involved depend on the specific biological target and the context of its use.

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Bioactivity: The compound 3-(3,4-dichlorophenyl)-5-(1H-indol-5-yl)-1,2,4-oxadiazole demonstrates potent MAO-B inhibition (IC50 = 0.036 μM), attributed to the electron-withdrawing dichlorophenyl group and the indole moiety’s planar aromatic structure, which likely enhances binding to the enzyme’s active site .

Electronic and Steric Influences :

  • The sulfonyl group in the target compound introduces stronger electron-withdrawing effects than ether or halogen substituents, which could modulate reactivity in nucleophilic aromatic substitution or hydrogen bonding interactions.
  • The chloromethyl substituent in provides a reactive site for further functionalization, whereas the target compound’s sulfonylmethyl group may limit such derivatization due to steric hindrance.

Applications in Drug Discovery :

  • Compounds like 5-{[(4-phenyl-5-pyridin-4-yl-4H-1,2,4-triazol-3-yl)thio]methyl}-1,3,4-oxadiazole-2-thiol (from ) highlight the utility of 1,2,4-oxadiazoles as scaffolds for antimicrobial agents. The target compound’s sulfonyl group may similarly enhance interactions with microbial targets, though specific data are lacking.

Biological Activity

The compound 5-[(3,4-dimethoxybenzenesulfonyl)methyl]-3-(4-methylphenyl)-1,2,4-oxadiazole represents a class of oxadiazole derivatives that have garnered attention for their diverse biological activities. This article explores the synthesis, biological evaluations, and potential therapeutic applications of this compound, drawing from various research studies.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate sulfonyl chlorides with oxadiazole precursors. The general synthetic pathway includes:

  • Formation of the Oxadiazole Ring : The oxadiazole moiety is synthesized through cyclization reactions involving hydrazine derivatives and carboxylic acids or their derivatives.
  • Sulfonylation : The introduction of the 3,4-dimethoxybenzenesulfonyl group is achieved via nucleophilic substitution reactions using sulfonyl chlorides.

Antitumor Activity

Research indicates that oxadiazole derivatives exhibit significant antitumor properties. For instance, studies have shown that compounds with similar structures can inhibit key cancer-related pathways:

  • Mechanism of Action : These compounds often act as inhibitors of protein interactions crucial for tumor growth. For example, one study reported a related oxadiazole derivative that inhibited PD-L1 with an IC50 value of 1.8 nM, demonstrating potent antitumor activity against various cancer cell lines .

Antimicrobial Properties

Oxadiazoles have also been evaluated for their antimicrobial activity. A comparative study highlighted that certain derivatives effectively inhibited bacterial growth:

CompoundActivityReference
This compoundModerate
Related Oxadiazole DerivativeStrong against E. coli

Anti-inflammatory Effects

The compound's potential anti-inflammatory properties have been explored through in vitro assays. Inflammation markers were significantly reduced in cell cultures treated with oxadiazole derivatives.

Case Studies

Several case studies have documented the biological evaluations of oxadiazole derivatives:

  • Study on PD-L1 Inhibition : A detailed investigation into a structurally similar oxadiazole revealed its ability to block PD-1/PD-L1 interactions in tumor microenvironments, which is critical for immune evasion by tumors .
  • Antimicrobial Evaluation : Another study reported the synthesis and testing of various oxadiazoles against common pathogens, noting significant inhibition rates compared to control groups .

Research Findings

Recent findings emphasize the diverse therapeutic potential of oxadiazole derivatives:

  • Pharmacokinetics : Understanding the pharmacokinetic profiles of these compounds is essential for assessing their viability as therapeutic agents. Studies have shown that modifications to the oxadiazole structure can enhance bioavailability and reduce toxicity.
  • Metabolite Identification : The identification and characterization of metabolites are crucial for understanding the biological fate of these compounds in vivo. Advanced techniques such as HPLC-MS/MS have been employed to elucidate metabolic pathways .

Q & A

Q. Q1. What are the validated synthetic pathways for 5-[(3,4-dimethoxybenzenesulfonyl)methyl]-3-(4-methylphenyl)-1,2,4-oxadiazole, and how can reaction yields be optimized?

The compound can be synthesized via cyclization reactions using amidoxime precursors and sulfonyl chloride derivatives. Key steps include:

  • Amidoxime Formation : React nitriles with hydroxylamine under basic conditions to form amidoximes.
  • Cyclization : Treat amidoximes with activated sulfonyl chlorides (e.g., 3,4-dimethoxybenzenesulfonyl chloride) in polar aprotic solvents (e.g., DMF) at 80–100°C for 6–12 hours .
  • Purification : Use column chromatography with ethyl acetate/hexane gradients to isolate the product.
    Optimization : Yield improvements (≥70%) require precise stoichiometric ratios, anhydrous conditions, and inert atmospheres to minimize side reactions. Microwave-assisted synthesis may reduce reaction times .

Q. Q2. How do solvent choice and temperature affect the regioselectivity of 1,2,4-oxadiazole formation?

Regioselectivity is influenced by:

  • Solvent Polarity : Polar solvents (e.g., ethanol, DMSO) stabilize transition states, favoring cyclization over dimerization.
  • Temperature : Higher temperatures (80–120°C) accelerate cyclization but may promote decomposition; lower temperatures (40–60°C) require longer reaction times but improve selectivity .
    Advanced studies recommend computational modeling (DFT) to predict optimal conditions for specific substituents .

Structural Characterization

Q. Q3. What advanced analytical techniques are critical for confirming the molecular structure of this oxadiazole derivative?

  • NMR Spectroscopy : ¹H and ¹³C NMR identify proton environments (e.g., sulfonyl methyl at δ 3.8–4.2 ppm, aromatic protons at δ 6.7–8.1 ppm). 2D NMR (COSY, HMBC) resolves connectivity ambiguities .
  • X-ray Crystallography : Resolves bond lengths (e.g., oxadiazole C–N bonds ≈1.30 Å) and confirms the sulfonyl-methyl substitution pattern .
  • Mass Spectrometry : High-resolution MS (HRMS) validates the molecular formula (e.g., [M+H]+ m/z calculated for C₁₉H₂₀N₂O₅S: 412.1052) .

Q. Q4. How can IR spectroscopy distinguish between 1,2,4-oxadiazole and isomeric 1,3,4-oxadiazole derivatives?

  • Oxadiazole Ring Vibrations : 1,2,4-Oxadiazoles show characteristic C=N stretches at 1600–1650 cm⁻¹ and C–O–C bands at 950–1000 cm⁻¹.
  • Sulfonyl Group : Strong S=O stretches at 1150–1250 cm⁻¹ confirm sulfonation .

Biological Activity and Mechanisms

Q. Q5. What in vitro assays are recommended to evaluate the antimicrobial potential of this compound?

  • Brine Shrimp Toxicity : A preliminary screen (LC₅₀ < 100 µg/mL suggests bioactivity) .
  • MIC Assays : Test against Gram-positive (e.g., S. aureus), Gram-negative (e.g., E. coli), and fungal pathogens (e.g., C. albicans) using broth microdilution (CLSI guidelines) .
  • Molecular Docking : Screen against bacterial enoyl-ACP reductase or fungal lanosterol demethylase to predict target engagement .

Q. Q6. How might the 3,4-dimethoxybenzenesulfonyl group influence bioavailability and target binding?

  • Solubility : Methoxy groups enhance water solubility via H-bonding, improving pharmacokinetics.
  • Target Interactions : The sulfonyl group acts as a hydrogen bond acceptor, while methoxy substituents increase π-π stacking with aromatic residues in enzymes .

Data Analysis and Contradictions

Q. Q7. How should researchers address discrepancies in bioactivity data across structurally similar oxadiazoles?

  • Comparative SAR Analysis : Map substituent effects (e.g., electron-withdrawing groups on phenyl rings correlate with antifungal activity ).
  • Assay Standardization : Control variables like inoculum size, solvent (DMSO vs. saline), and incubation time to reduce inter-lab variability .

Q. Q8. Why might synthetic yields vary significantly between small-scale and scaled-up reactions?

  • Heat Transfer : Poor thermal control in large batches leads to incomplete cyclization.
  • Purification Losses : Scale-up often reduces chromatography resolution; switch to recrystallization (e.g., using methanol/water) .

Advanced Mechanistic Studies

Q. Q9. What strategies can elucidate the compound’s mechanism of action in cancer cell lines?

  • Metabolomics : Profile ATP/ADP ratios to assess oxidative phosphorylation inhibition (cf. IACS-010759, a related OXPHOS inhibitor ).
  • CRISPR Screening : Identify gene knockouts that confer resistance, pinpointing molecular targets .

Q. Q10. Can computational methods predict metabolite formation or toxicity?

  • ADMET Prediction : Tools like SwissADME estimate metabolic sites (e.g., sulfonyl group hydrolysis).
  • Toxicity Profiling : Use Derek Nexus to flag potential hepatotoxicity from sulfonamide metabolites .

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